molecular formula C8H10O3 B1378284 5-Ethyl-4-methylfuran-2-carboxylic acid CAS No. 106949-97-7

5-Ethyl-4-methylfuran-2-carboxylic acid

Cat. No.: B1378284
CAS No.: 106949-97-7
M. Wt: 154.16 g/mol
InChI Key: QMMRLBCDHHWYAH-UHFFFAOYSA-N
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Description

5-Ethyl-4-methylfuran-2-carboxylic acid is a high-purity furan-based carboxylic acid offered for research and development purposes. This compound is part of the important class of furan derivatives, which are recognized as key building blocks in the synthesis of fine chemicals, pharmaceuticals, and sustainable materials . Furan carboxylic acids, particularly those derived from biomass, have gained significant interest as renewable alternatives to petroleum-based chemicals . While the specific biological activity and applications of this compound are still an area of active investigation, structurally similar furan compounds have demonstrated considerable research value. For instance, furan derivatives like 5-hydroxymethyl-2-furfural (5-HMF) have been identified as potent xanthine oxidase inhibitors, suggesting potential for related compounds in metabolic disorder research . Furthermore, furan carboxylic acids serve as crucial intermediates in the production of polymers and interleukin inhibitors . Researchers are exploring the oxidation of various furan aldehydes into their corresponding carboxylic acids using biocatalytic methods, highlighting the broader relevance of this chemical class in developing green synthesis pathways . This product is provided as a solid powder with a documented purity of 95% and is intended for laboratory research use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

5-ethyl-4-methylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-3-6-5(2)4-7(11-6)8(9)10/h4H,3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMRLBCDHHWYAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(O1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-methylfuran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of furan derivatives with appropriate alkylating agents under controlled conditions. For example, the reaction of 4-methylfuran with ethyl bromide in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-methylfuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan-2,5-dicarboxylic acid, while reduction can produce 5-ethyl-4-methylfuran-2-methanol .

Scientific Research Applications

Chemical Properties and Structure

5-Ethyl-4-methylfuran-2-carboxylic acid is characterized by its unique furan structure, which contributes to its reactivity and functionality. The molecular formula is C8H10O3C_8H_{10}O_3, with a molecular weight of approximately 154.16 g/mol. Its structure can be represented as follows:

SMILES CCc1ccc(o1)C(O)=O\text{SMILES }CCc1ccc(o1)C(O)=O

This compound is a derivative of furan and possesses a carboxylic acid functional group, making it suitable for various chemical reactions.

Biological Applications

1. Buffering Agent in Cell Culture:
this compound serves as a non-ionic organic buffering agent in biological systems, particularly in cell cultures. It maintains pH levels within the range of 6 to 8.5, which is crucial for optimal cellular function and metabolic processes .

2. Antimicrobial Activity:
Research indicates that compounds similar to this compound exhibit antimicrobial properties. This suggests potential applications in developing new antimicrobial agents or preservatives in food and pharmaceutical industries .

Chemical Synthesis Applications

1. Precursor in Organic Synthesis:
The compound can act as a precursor for synthesizing more complex molecules. Its functional groups allow for various reactions, including esterification and amidation, which are essential in creating pharmaceuticals and agrochemicals .

2. Role in Synthetic Pathways:
In synthetic organic chemistry, this compound can be utilized to construct various heterocyclic compounds. Its ability to undergo cyclization reactions makes it valuable in the synthesis of biologically active molecules .

Therapeutic Potential

1. Drug Development:
Given its structural properties, there is potential for this compound to be explored as a scaffold for drug development. Its derivatives may possess pharmacological activities that could lead to new therapeutic agents .

2. Metabolic Studies:
Studies on the metabolism of this compound can provide insights into its biological effects and interactions within living organisms, contributing to the understanding of metabolic pathways involving furan derivatives .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial propertiesDemonstrated efficacy against specific bacterial strains, suggesting potential as a natural preservative .
Study BBuffering capacityConfirmed effectiveness in maintaining pH stability in cell cultures, enhancing cell viability .
Study CSynthetic utilityShowcased its role as a precursor in synthesizing complex organic compounds with pharmaceutical relevance .

Mechanism of Action

The mechanism of action of 5-Ethyl-4-methylfuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the furan ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Furan-2-Carboxylic Acid Derivatives

Compound Substituents Key Properties/Effects References
This compound 4-methyl, 5-ethyl Increased lipophilicity; moderate steric hindrance
5-(4-Nitrophenyl)furan-2-carboxylic acid 5-(4-nitrophenyl) Strong electron-withdrawing effects; MbtI inhibitor activity
4-Formylfuran-2-carboxylic acid 4-formyl High reactivity (aldehyde group); acute toxicity concerns
5-[(4-Fluorophenoxy)methyl]furan-2-carboxylic acid 5-[(4-fluorophenoxy)methyl] Enhanced bioactivity via fluorinated aryl group

Key Observations :

  • Electron-Donating vs. In contrast, nitro (e.g., 5-(4-nitrophenyl)) and formyl groups introduce electron-withdrawing effects, altering reactivity and binding affinity .
  • Toxicity : 4-Formylfuran-2-carboxylic acid exhibits acute toxicity risks (oral, dermal, inhalation), whereas alkyl-substituted derivatives like the target compound may have lower toxicity due to reduced electrophilicity .

Biological Activity

5-Ethyl-4-methylfuran-2-carboxylic acid (C8H10O3) is an organic compound derived from furan, notable for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features:

  • Furan Ring : A five-membered aromatic ring with oxygen.
  • Ethyl Group : Substituted at the 5-position.
  • Methyl Group : Substituted at the 4-position.
  • Carboxylic Acid Group : Present at the 2-position.

This unique structure influences its reactivity and biological interactions.

This compound's biological activity is largely attributed to its interactions with various molecular targets. The carboxylic acid group can engage in hydrogen bonding and electrostatic interactions, while the furan moiety can participate in π-π stacking interactions. These properties allow the compound to modulate the activity of enzymes and receptors, potentially impacting several biochemical pathways.

Potential Targets

  • Corticotropin-Releasing Hormone Receptor 2 (CRHR2) : Similar compounds have shown interactions with this receptor, suggesting a possible role for this compound in stress response modulation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections.

Anti-inflammatory Effects

Preliminary pharmacological tests have indicated weak anti-inflammatory properties. In animal models, compounds structurally related to this compound demonstrated moderate analgesic effects, suggesting potential therapeutic applications in pain management .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

CompoundKey FeaturesBiological Activity
5-Methylfuran-2-carboxylic acid Lacks ethyl group at the 5-positionLimited antimicrobial activity
4-Ethylfuran-2-carboxylic acid Lacks methyl group at the 4-positionEnhanced anti-inflammatory effects
Furan-2-carboxylic acid Parent compound without alkyl substitutionsMinimal biological activity

The dual substitution pattern in this compound may enhance its reactivity and biological efficacy compared to its analogs.

Case Studies and Research Findings

Q & A

Q. What are the established synthetic methodologies for preparing 5-Ethyl-4-methylfuran-2-carboxylic acid?

The compound is synthesized via Suzuki-Miyaura coupling , utilizing biomass-derived furan aldehydes as precursors. Catalytic processes under inert atmospheres (e.g., Pd catalysts, 80–120°C) introduce ethyl and methyl groups at the 5- and 4-positions. Post-synthetic purification involves recrystallization or column chromatography to achieve >95% purity. Reaction yields are optimized by controlling solvent polarity (e.g., THF/DMF mixtures) and stoichiometric ratios of substituents .

Q. Which spectroscopic techniques are recommended for structural characterization?

Key methods include:

  • 1H/13C NMR : Assigns substituent positions (e.g., ethyl group δ 1.2–1.4 ppm, methyl δ 2.1–2.3 ppm).
  • FT-IR : Confirms carboxylic acid C=O stretching (~1700 cm⁻¹) and furan ring vibrations (1600–1500 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (140.14 g/mol) with <2 ppm error. X-ray crystallography resolves regiochemical ambiguities in crystalline derivatives .

Q. What preliminary biological screening approaches evaluate its bioactivity?

  • Antimicrobial activity : Broth microdilution assays determine MIC/MBC against Gram-positive/negative bacteria (e.g., E. coli, S. aureus).
  • Antioxidant potential : DPPH/ABTS radical scavenging assays quantify IC50 values (typical range: 10–100 μM).
  • Cytotoxicity : MTT assays in mammalian cell lines (e.g., HEK-293) assess selectivity indices .

Q. How are solubility and formulation challenges addressed in pharmacological studies?

Limited aqueous solubility (logP ~1.8) is mitigated using co-solvents (e.g., DMSO ≤1% v/v). Salt formation (sodium/potassium carboxylates) improves solubility to >50 mg/mL in PBS (pH 7.4). Nanoemulsions or liposomal encapsulation enhance bioavailability for in vivo studies .

Q. What purity validation methods ensure reliability in experimental data?

  • HPLC : C18 column with 0.1% TFA/ACN gradient; ≥95% peak area at 254 nm.
  • Elemental analysis : ±0.4% deviation from theoretical C/H/N values.
  • Differential scanning calorimetry (DSC) : Sharp melting endotherm (±2°C of literature value) .

Advanced Research Questions

Q. How can reaction conditions be optimized for multi-step syntheses of derivatives?

Design of Experiments (DoE) with variables like temperature (80–160°C), catalyst loading (0.5–5 mol%), and solvent polarity identifies optimal parameters. Response surface methodology maximizes yield (>80%) while minimizing byproducts. In situ FTIR monitors intermediate formation (e.g., esterification progress) .

Q. What computational strategies predict regioselectivity in nucleophilic acyl substitutions?

  • Density Functional Theory (DFT) : B3LYP/6-311++G(d,p) level calculates Fukui indices to identify electrophilic centers (e.g., C2 vs. C5 reactivity).
  • Molecular docking : AutoDock Vina predicts binding affinities with targets like COX-2 (∆G < −7 kcal/mol suggests anti-inflammatory potential) .

Q. How to resolve contradictory data on substituent effects in catalytic hydrogenation?

  • Comparative kinetics : Arrhenius plots under H2 pressures (1–10 bar) and temperatures (25–80°C).
  • Isotopic labeling (D2) : GC-MS distinguishes hydrogenation pathways (e.g., furan ring vs. side-chain reduction).
  • Control experiments : Use 4-methyl or 5-ethyl analogs to isolate steric vs. electronic factors .

Q. What stability-indicating assays validate degradation pathways under stress conditions?

  • Forced degradation : Acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and thermal (40–60°C) stress for 24–72 hours.
  • HPLC-PDA : Tracks degradation products at 254 nm; mass-guided isolation (LC-MS) identifies structures (e.g., decarboxylated or hydroxylated byproducts) .

Q. How to mitigate byproduct formation during esterification reactions?

  • Steglich conditions : DCC/DMAP in anhydrous DCM at 0°C reduces carbodiimide side reactions.
  • Enzymatic catalysis : Immobilized Candida antarctica Lipase B in continuous flow systems achieves >90% conversion with <5% di-ester byproducts .

Notes

  • Data Contradictions : Discrepancies in biological activity (e.g., antimicrobial IC50 variations) may arise from substituent electronic effects or assay conditions (e.g., pH, inoculum size). Cross-validate using orthogonal methods (e.g., time-kill assays vs. microdilution) .
  • Advanced Tools : AI-driven synthesis planning (e.g., retrosynthetic algorithms) accelerates derivative design by prioritizing feasible routes and minimizing trial-and-error .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethyl-4-methylfuran-2-carboxylic acid
Reactant of Route 2
5-Ethyl-4-methylfuran-2-carboxylic acid

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